N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NSi/c1-30(2)29-20-18-27(19-21-29)13-12-25-8-6-24(7-9-25)10-11-26-14-16-28(17-15-26)22-23-31(3,4)5/h6-9,14-21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOYZWFCKPYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474298 | |
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858363-73-2 | |
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . This reaction forms the intermediate 4-((trimethylsilyl)ethynyl)benzaldehyde, which can then undergo further coupling reactions with other ethynyl-substituted phenyl groups to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl groups to ethylene groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF), other nucleophiles.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Ethylene-substituted derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:
- Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups.
- Oxidation and Reduction : The compound can be oxidized to form quinones or reduced to produce amines .
Biological Studies
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : The compound acts as a modulator for certain receptors, influencing signal transduction pathways .
Case Study Example : Research has indicated that compounds similar to N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline can exhibit significant inhibition of certain enzymatic activities in vitro, suggesting potential therapeutic applications.
Material Science
In the realm of material science, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The presence of multiple ethynyl groups and the trimethylsilyl group can influence the compound’s electronic properties, making it a potential candidate for use in electronic and optoelectronic devices. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Properties
The target compound’s optical and electronic behavior can be contextualized by comparing it to structurally related ethynyl-substituted aniline derivatives (Table 1).
Table 1: Key Properties of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline and Analogues
*N/R: Not reported in provided evidence.
Key Comparative Analysis
Electronic and Optical Behavior
- Conjugation Length: The target compound’s triple ethynyl conjugation likely results in a red-shifted absorption compared to single-ethynyl analogues. For example, N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline (λmax = 416 nm) shows a higher λmax than 4-((4-(dimethylamino)phenyl)ethynyl)benzonitrile (λmax = 373 nm) due to the nitro group’s electron-withdrawing nature. The target compound’s extended conjugation could push λmax further into the visible range, though direct data is lacking.
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and nitrile substituents decrease electron density, altering charge-transfer transitions. The nitro group in N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline increases λmax by enhancing intramolecular charge transfer (ICT) . Trimethylsilyl (TMS): The TMS group in the target compound and increases hydrophobicity and may sterically hinder aggregation, improving solubility in non-polar solvents .
Steric and Solubility Considerations
- The TMS group in and the target compound enhances hydrophobicity, which may limit aqueous solubility but improve compatibility with organic semiconductors.
Biological Activity
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline, a compound with the molecular formula C21H23NSi, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a phenyl ring and an aniline derivative. Its molecular weight is approximately 317.5 g/mol, and it possesses various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NSi |
| Molecular Weight | 317.5 g/mol |
| CAS Number | 910467-59-3 |
| Purity | Variable |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
- Enzyme Interaction : The compound may inhibit specific enzymes by covalent bonding, altering their activity. This is particularly relevant in the context of drug discovery where covalent inhibitors are gaining traction.
- Cellular Signaling Pathways : It may influence signaling pathways by modulating receptor activity or interfering with protein-protein interactions.
Biological Activity
Recent studies have shown that compounds similar to this compound exhibit significant biological activities:
- Antiviral Activity : Analogous compounds have demonstrated efficacy against viral polymerases, suggesting potential antiviral applications. For instance, thiazolidinone derivatives showed IC50 values around 32.2 μM against HCV NS5B polymerase .
- Cytotoxicity : Electrophilic compounds have been reported to induce ferroptosis selectively in cancer cells, indicating that this compound could be explored for anticancer therapies .
Case Studies
- Antiviral Efficacy : A study demonstrated that certain derivatives could inhibit viral replication effectively in vitro, highlighting the potential of this compound class in treating viral infections.
- Cytotoxicity Assessment : Research on similar electrophilic compounds indicated their ability to induce cell death in cancer lines through targeted inhibition of critical enzymes like GPX4, which is essential for maintaining cellular redox balance .
Q & A
Q. What are the key synthetic challenges in preparing N,N-Dimethyl-4-...aniline, and how can they be addressed methodologically?
The synthesis involves multiple Sonogashira coupling steps to assemble the ethynyl-linked aromatic backbone. Key challenges include:
- Regioselectivity : Ensuring proper alignment of ethynyl groups during coupling. Use palladium-copper catalysts with optimized ligand systems (e.g., PPh₃) to enhance selectivity .
- Trimethylsilyl (TMS) protection : The TMS group prevents undesired side reactions but requires careful deprotection. Fluoride-based reagents (e.g., TBAF) under anhydrous conditions are recommended, monitored via TLC or GC-MS .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates intermediates, while preparative HPLC resolves final product impurities .
Q. What characterization techniques are essential for confirming the structure of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns; ²D experiments (COSY, NOESY) resolve overlapping signals in the aromatic region .
- X-ray Diffraction (XRD) : Confirms molecular geometry and packing. Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals .
- UV-Vis and Fluorescence Spectroscopy : Characterizes π-conjugation effects, with λmax typically near 350–400 nm for extended ethynyl systems .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and what experimental validations are required?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Basis sets (e.g., B3LYP/6-311+G(d,p)) model the TMS-ethynyl system’s electron-withdrawing effects .
- Validation : Compare computed UV-Vis spectra with experimental data. Deviations >10 nm suggest incomplete modeling of solvent effects or excited-state interactions .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials, correlating with DFT-predicted ionization potentials .
Q. What are the common contradictions in spectroscopic data for ethynyl-linked aromatic systems, and how can they be resolved?
- NMR Signal Overlap : Aromatic protons in symmetric regions may merge. Use low-temperature NMR or deuterated solvents (e.g., DMF-d₇) to enhance resolution .
- Crystallographic vs. Computational Discrepancies : XRD may show bond-length alternation due to crystal packing, whereas DFT assumes isolated molecules. Hirshfeld surface analysis quantifies intermolecular forces (e.g., C–H···π interactions) to explain deviations .
- Mass Spectrometry Fragmentation : Ethynyl bonds may cleave under ESI. Switch to softer ionization methods (e.g., MALDI) to preserve molecular integrity .
Q. How does the trimethylsilyl group influence the compound’s stability and reactivity in cross-coupling reactions?
- Steric Shielding : The TMS group reduces reactivity at the ethynyl terminus, enabling selective mono-coupling. Monitor reaction progress via in situ IR to detect alkyne consumption .
- Thermal Stability : TMS-ethynyl bonds degrade above 150°C. Use low-temperature Sonogashira conditions (50–60°C) and inert atmospheres to prevent desilylation .
- Post-Synthetic Modification : TMS removal via fluoride reagents generates terminal alkynes for further functionalization. Confirm completeness by observing disappearance of TMS proton signals at ~0.25 ppm in ¹H NMR .
Q. What strategies optimize crystal growth of this compound for X-ray diffraction studies?
- Solvent Selection : High-polarity solvents (e.g., DMSO) improve solubility, while antisolvents (e.g., hexane) induce nucleation. Layering methods yield larger crystals .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces defects.
- Hirshfeld Surface Analysis : Post-crystallization, this identifies dominant intermolecular interactions (e.g., van der Waals vs. π-stacking) to guide future crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
